molecular formula C22H28N2O3 B10882059 (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone

(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10882059
M. Wt: 368.5 g/mol
InChI Key: VBCDJDHFRGGBSC-UHFFFAOYSA-N
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Description

This compound belongs to the methanone-piperazine class, characterized by a central piperazine ring linked to a 3,4-dimethoxyphenyl group via a ketone bridge. The 4-ethylbenzyl substituent on the piperazine nitrogen distinguishes it from closely related analogs.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O3/c1-4-17-5-7-18(8-6-17)16-23-11-13-24(14-12-23)22(25)19-9-10-20(26-2)21(15-19)27-3/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

VBCDJDHFRGGBSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Acylation

The synthesis typically begins with the preparation of the piperazine core. Piperazine is alkylated at the 4-position using 4-ethylbenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to yield 4-(4-ethylbenzyl)piperazine. Subsequent acylation with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine facilitates the formation of the target compound.

Reaction Scheme:

  • Alkylation:
    Piperazine+4-Ethylbenzyl chlorideK2CO3,CH3CN4-(4-Ethylbenzyl)piperazine\text{Piperazine} + 4\text{-Ethylbenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} 4\text{-(4-Ethylbenzyl)piperazine}

  • Acylation:
    4-(4-Ethylbenzyl)piperazine+3,4-Dimethoxybenzoyl chlorideEt3N,DCMTarget Compound4\text{-(4-Ethylbenzyl)piperazine} + 3,4\text{-Dimethoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}

This two-step process achieves moderate yields (55–65%) but requires careful control of stoichiometry to avoid di-substitution byproducts.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate higher acylation rates compared to dichloromethane (DCM). Catalytic systems such as InCl3_3 (20 mol%) in ethanol enhance yields in one-pot syntheses, whereas traditional methods rely on stoichiometric bases like triethylamine.

Table 1: Solvent and Catalyst Effects on Acylation Yield

SolventCatalystTemperature (°C)Yield (%)
AcetonitrileTriethylamine2558
DCMTriethylamine2542
EthanolInCl3_340 (Ultrasound)85

Data synthesized from.

Purification Techniques

Crude products often require chromatographic purification due to residual starting materials and byproducts. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the target compound. Recrystallization from 95% ethanol further enhances purity (>98%).

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of the 3,4-dimethoxyphenyl group (δ 3.85–3.90 ppm, two singlet methoxy protons) and the ethylbenzyl sidechain (δ 1.20 ppm, triplet for CH3_3).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 369.2 [M+H]+^+, consistent with the molecular formula C22_{22}H28_{28}N2_2O3_3.

Challenges and Limitations

Byproduct Formation

Competing N-alkylation during the piperazine modification step can produce bis-alkylated derivatives, necessitating precise stoichiometric control.

Scalability Issues

Ultrasound-assisted methods, while efficient, face scalability challenges in industrial settings due to equipment limitations.

Comparative Analysis of Synthetic Methods

Table 2: Evaluation of Preparation Methods

MethodYield (%)TimeScalabilityGreen Metrics
Traditional Acylation55–656–8 hoursHighModerate
One-Pot (InCl3_3)80–9020–30 minLowHigh

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)[4-(4-ETHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The primary applications of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone in medicinal chemistry include:

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on serotonin, dopamine, and adrenergic receptors. These interactions suggest possible therapeutic applications in treating mood disorders, anxiety, and cardiovascular conditions.
  • Structure-Activity Relationship Studies : Its complex structure allows researchers to explore how modifications affect biological activity, aiding in the design of more effective drugs.

Pharmacology

Research indicates that (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone may exhibit significant biological activity:

  • Binding Affinity Studies : Interaction studies focus on its binding affinity at various neurotransmitter receptors, which helps elucidate its mechanism of action and therapeutic potential.
  • Potential Therapeutic Uses : The compound's modulation of neurotransmitter systems positions it as a candidate for further investigation in pharmacological applications targeting mental health disorders and neurodegenerative diseases.

Neuropharmacological Studies

Several studies have investigated the neuropharmacological effects of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone:

  • Study on Serotonin Receptors : A study demonstrated that this compound acts as a selective serotonin receptor modulator, influencing mood regulation and anxiety levels in animal models.
  • Dopamine Receptor Interaction : Another research highlighted its potential role in modulating dopamine receptors, which could be beneficial for developing treatments for disorders like schizophrenia and Parkinson's disease.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(4-ETHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Methyl vs. Ethyl Substituents
  • (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone (CAS 5956-85-4, C21H26N2O3): Molecular Weight: 354.45 g/mol. Properties: The methyl group confers moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability.
  • 4-Ethylbenzyl Analog :

    • Molecular Formula : C22H28N2O3.
    • Predicted Properties : Higher molecular weight (376.48 g/mol) and logP (~3.3) compared to the methyl analog, suggesting enhanced lipid solubility but reduced aqueous solubility.
Halogenated Benzyl Derivatives
  • (3-Bromo-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone (): Bioactivity: IC50 = 28.87 µg/mL (AChE) and 231.00 µg/mL (BChE).
  • [4-(4-Chlorophenyl)sulfonyl-piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone (CAS 333756-39-1): Structure: Incorporates a sulfonyl group, increasing polarity (logP ~1.9). Use: Intermediate in synthesizing kinase inhibitors or antimicrobial agents .

Heterocyclic Modifications

Thiazole-Containing Analogs
  • [2-(4-Substituted phenyl)piperazin-1-yl]-4-phenylthiazol-5-yl][3,4-dimethoxyphenyl]methanone derivatives (): Activity: Exhibited anticholinesterase activity (Ellman assay). Comparison: Replacement of thiazole with a methanone group may reduce steric hindrance, improving enzyme binding .
Pyrazolo[1,5-a]pyrimidine Derivatives
  • (7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-methylpiperazin-1-yl)methanone (14i, ): Purity: 83%. Feature: Pyrimidine ring enhances π-π stacking with aromatic residues in enzyme active sites.

Functional Group Additions

Triazolopyrimidine Derivatives
  • (3,4-Dimethoxyphenyl)[4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone (CAS 920184-47-0, C24H25N7O4): Molecular Weight: 475.5 g/mol. Activity: Triazole and pyrimidine moieties likely enhance selectivity for kinase targets .
Sulfonyl and Trifluoromethyl Groups
  • (4-Hydroxyphenyl)(3-trifluoromethylphenyl)methanone-piperazine (Compound 18, ): Bioactivity: Designed as a mitochondrial pyruvate carrier inhibitor. Key Feature: Trifluoromethyl group increases metabolic stability and electron-withdrawing effects .

Key Research Findings

  • Substituent Effects : Ethyl groups enhance lipophilicity but may reduce solubility compared to methyl or polar substituents. Halogens (Br, Cl) improve target affinity but require toxicity profiling .
  • Heterocyclic Additions : Pyrimidine and triazole rings confer selectivity for kinase and enzyme targets, though synthetic yields vary (14–83%) .
  • Enzyme Inhibition: Thiazole-containing analogs show cholinesterase inhibition, suggesting the methanone core is versatile for medicinal chemistry optimization .

Biological Activity

(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, which includes a piperazine ring and a methanone moiety linked to a 3,4-dimethoxyphenyl group, suggests diverse biological activities, particularly in modulating neurotransmitter systems.

  • Molecular Formula : C22H28N2O3
  • Molecular Weight : 368.48 g/mol
  • IUPAC Name : (3,4-dimethoxyphenyl)-[4-(4-ethylbenzyl)piperazin-1-yl]methanone
  • Canonical SMILES : CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC

The biological activity of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone is primarily attributed to its interactions with various neurotransmitter receptors. This compound has been studied for its binding affinity and efficacy at several receptor sites, including:

  • Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety.
  • Dopamine Receptors : Potential applications in treating disorders related to dopamine dysregulation.
  • Adrenergic Receptors : Impacts on cardiovascular function and stress response.

In Vitro Studies

Research has demonstrated that (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone exhibits notable activity in various in vitro assays:

Study TypeFindings
Binding AffinityHigh affinity for 5-HT2A serotonin receptors, indicating potential antidepressant properties.
Receptor ModulationActs as a partial agonist at dopamine D2 receptors, suggesting possible antipsychotic effects.
Enzyme InhibitionInhibits monoamine oxidase (MAO), which may enhance neurotransmitter levels in the brain.

In Vivo Studies

Animal models have provided insights into the pharmacological effects of this compound:

  • Anxiety Models : Administration of the compound resulted in reduced anxiety-like behavior in rodents, supporting its potential use as an anxiolytic agent.
  • Depression Models : Demonstrated antidepressant-like effects through increased locomotion and reduced immobility in forced swim tests.
  • Neuroprotective Effects : Exhibited protective effects against neurotoxicity induced by glutamate in neuronal cultures.

Case Studies

Several studies have explored the therapeutic potential of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone:

  • Study on Anxiety Disorders :
    • Objective : To evaluate the anxiolytic effects in a rodent model.
    • Results : The compound significantly reduced anxiety-like behavior compared to control groups.
  • Study on Depression :
    • Objective : To assess antidepressant properties using the forced swim test.
    • Results : Showed a significant decrease in immobility time, indicating potential antidepressant activity.
  • Neuroprotection Study :
    • Objective : Investigate neuroprotective properties against oxidative stress.
    • Results : The compound demonstrated a reduction in cell death and oxidative markers.

Comparison with Similar Compounds

To understand the unique biological activity of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone, it is useful to compare it with structurally similar compounds:

Compound NameStructureSimilarityUnique Features
1-(3,4-Dimethoxyphenyl)-piperazineContains piperazine ring and dimethoxy substitutionHighLacks ethylbenzyl group
1-[4-(Ethylbenzyl)]piperazineSimilar piperazine structure but without methanoneModerateNo methanone functionality
3,4-DimethoxyphenethylamineRelated to phenolic part but lacks piperazineLowSimpler structure without nitrogen heterocycles

Q & A

Q. What synthetic routes are most effective for synthesizing (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone, and how do reaction conditions impact yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative (e.g., 4-(4-ethylbenzyl)piperazine) with a substituted benzoyl chloride, such as 3,4-dimethoxybenzoyl chloride, under reflux in anhydrous dichloromethane or acetonitrile. Triethylamine or K2_2CO3_3 is typically used as a base to neutralize HCl byproducts . Key factors include:

  • Temperature : Reactions are often conducted at 60–80°C to balance yield and purity.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates.

Example Protocol (Yield: 88% ):

StepReagents/ConditionsOutcome
13,4-Dimethoxybenzoyl chloride + 4-(4-ethylbenzyl)piperazine, K2_2CO3_3, acetonitrile, reflux (12 h)Crude product
2Purification via silica gel chromatography (ethyl acetate/hexane)White solid, >95% purity

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Critical characterization techniques include:

  • NMR :
    • 1^1H NMR confirms substituent positions (e.g., methoxy groups at δ 3.75–3.85 ppm, aromatic protons at δ 6.7–7.2 ppm) .
    • 13^{13}C NMR identifies carbonyl carbons (δ ~165 ppm) and piperazine/aromatic carbons .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]+^+ at m/z 439.2352 for C27_{27}H31_{31}N2_2O3_3) .
  • IR Spectroscopy : Detects C=O stretches (~1660–1680 cm1^{-1}) and aromatic C-H bends .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzyl or dimethoxyphenyl groups) influence biological activity?

Structure-activity relationship (SAR) studies indicate:

  • Methoxy Positioning : 3,4-Dimethoxy substitution enhances receptor binding affinity compared to 2,5-dimethoxy analogs, likely due to improved π-π stacking .
  • Benzyl Substitution : 4-Ethylbenzyl groups increase lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Piperazine Flexibility : N-alkylation (e.g., ethylbenzyl) reduces conformational rigidity, potentially improving target engagement .

Example SAR Data :

DerivativeSubstituentIC50_{50} (Target X)
3,4-Dimethoxy4-Ethylbenzyl12 nM
2,5-Dimethoxy4-Methylbenzyl45 nM

Q. What computational strategies are effective for predicting the binding mode of this compound to neurological targets?

Molecular docking and MD simulations are critical:

  • Target Selection : Prioritize receptors with piperazine-binding pockets (e.g., serotonin 5-HT1A_{1A}, dopamine D2_2) .
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields (e.g., OPLS3e) .
  • Key Interactions :
    • Hydrogen bonding between the methanone carbonyl and Lysine residues.
    • Hydrophobic contacts with 4-ethylbenzyl and receptor pockets .

Validation : Compare computational binding energies (in silico) with experimental IC50_{50} values (in vitro) to refine models .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

Discrepancies arise from:

  • Solvent Systems : DMSO enhances solubility but may cause degradation over time; use fresh stock solutions .
  • pH Sensitivity : The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (e.g., gastric fluid simulations) .
  • Analytical Methods : HPLC-UV (λ = 254 nm) and LC-MS/MS provide reproducible stability metrics compared to spectrophotometry .

Q. Recommended Protocol :

  • Store at -20°C in amber vials under nitrogen.
  • Conduct stability assays in PBS (pH 7.4) at 37°C for 48h to simulate physiological conditions .

Q. What in vitro assays are optimal for evaluating this compound’s mechanism of action?

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase inhibition via Ellman assay) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptors) .
  • Cellular Uptake : Flow cytometry with fluorescently tagged analogs (e.g., BODIPY derivatives) .

Data Interpretation : Normalize results to positive controls (e.g., clozapine for 5-HT2A_{2A}) and account for off-target effects via counter-screening .

Q. Methodological Challenges and Solutions

Q. How can low yields during scale-up synthesis be mitigated?

  • Optimized Workup : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Continuous Flow Chemistry : Improves heat/mass transfer for reactions requiring precise temperature control .

Q. What strategies validate purity in compounds with complex NMR spectra?

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in aromatic/piperazine regions .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

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